2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL
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Overview
Description
2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is a chemical compound with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . It is characterized by the presence of an amino group, a bromo group, and two fluorine atoms attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluoroaniline and glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the bromo group, to form dehalogenated products.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL: Similar structure but lacks the bromo group.
2-Amino-2-(4-fluorophenyl)ethan-1-OL: Contains only one fluorine atom and no bromo group.
2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The presence of both bromo and difluoro groups in 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8BrF2NO |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2 |
InChI Key |
TVRZNUSYJLKOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(CO)N)F)Br |
Origin of Product |
United States |
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